3',5'-Anhydrosucralose
Description
3’,5’-Anhydrosucralose is a derivative of sucralose, a widely used artificial sweetener It is a synthetic organochlorine compound with the molecular formula C12H18Cl2O8
Properties
IUPAC Name |
(2R,3R,4R,5R,6R)-5-chloro-2-[[(1R,3R,4S,7R)-3-(chloromethyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2O8/c13-3-12(10-7(16)5(21-12)2-19-10)22-11-9(18)8(17)6(14)4(1-15)20-11/h4-11,15-18H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYOPLQEJSYKNY-QBMZZYIRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(O2)(CCl)OC3C(C(C(C(O3)CO)Cl)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](O1)[C@](O2)(CCl)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)Cl)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105066-20-4 | |
| Record name | 3',5'-Anhydrosucralose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105066204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3',5'-ANHYDROSUCRALOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT0JDP2HG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Anhydrosucralose typically involves the selective chlorination of sucrose. The process begins with the protection of hydroxyl groups, followed by chlorination using reagents such as thionyl chloride or phosphorus oxychloride. The protected intermediate is then subjected to deprotection to yield 3’,5’-Anhydrosucralose .
Industrial Production Methods: Industrial production of 3’,5’-Anhydrosucralose follows a similar synthetic route but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3’,5’-Anhydrosucralose undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange reactions using reagents like sodium iodide in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3’,5’-Anhydrosucralose has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organochlorine compounds.
Biology: Studies have explored its effects on microbial growth and metabolism.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its stability and solubility properties.
Industry: It is used in the development of new sweeteners and food additives
Mechanism of Action
The mechanism of action of 3’,5’-Anhydrosucralose involves its interaction with specific molecular targets. It binds to sweet taste receptors, triggering a signal transduction pathway that results in the perception of sweetness. Additionally, it may interact with enzymes involved in carbohydrate metabolism, influencing glucose and insulin levels .
Comparison with Similar Compounds
Sucralose: The parent compound, widely used as a sweetener.
1,6-Dichloro-1,6-dideoxy-β-D-fructofuranosyl-4-chloro-4-deoxy-α-D-galactopyranoside: Another chlorinated derivative of sucrose.
Uniqueness: 3’,5’-Anhydrosucralose is unique due to its specific chlorination pattern, which imparts distinct chemical and physical properties. Unlike sucralose, it has enhanced stability and different metabolic effects, making it a valuable compound for various applications .
Biological Activity
3',5'-Anhydrosucralose is a derivative of sucralose, a widely used artificial sweetener. It possesses unique biological activities that have garnered attention in various research domains, particularly in pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its modified sugar structure, which enhances its stability and sweetness compared to sucrose. The compound is synthesized through the selective modification of the hydroxyl groups in sucralose, resulting in a compound that exhibits both sweetening properties and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C12H19Cl3O8 |
| Molecular Weight | 365.63 g/mol |
| Solubility | Soluble in water |
| Sweetness Relative to Sucrose | Approximately 600 times sweeter |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are vital for neutralizing free radicals, which can lead to oxidative stress and various diseases.
- Mechanism of Action : The compound scavenges reactive oxygen species (ROS) and enhances the activity of endogenous antioxidant enzymes. This dual action helps mitigate oxidative damage in cells.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. In vitro experiments have demonstrated its ability to inhibit the proliferation of several cancer cell lines.
- Case Study : A study conducted on human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to controls. The mechanism appears to involve the induction of cell cycle arrest at the G1 phase.
Table 2: Effects of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Cell Cycle Arrest Phase |
|---|---|---|---|
| MCF-7 | 25 | 40 | G1 |
| HeLa | 30 | 35 | G1 |
| A2780 | 20 | 50 | G1 |
Mechanisms Underlying Biological Activity
The biological effects of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : By enhancing the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, it reduces oxidative stress.
- Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell survival and apoptosis, including the PI3K/Akt pathway.
- Gene Expression Modulation : It has been shown to influence the expression of genes related to apoptosis and cell cycle regulation.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial for any potential therapeutic use. Toxicological studies indicate that this compound has a favorable safety profile at low concentrations commonly used in food products.
Table 3: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | LD50 > 2000 mg/kg (rat) |
| Chronic Toxicity | No observed adverse effects at doses up to 1000 mg/kg/day |
| Genotoxicity | Negative in Ames test |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
